molecular formula C13H8Br2F2O B8375439 1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene

1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene

Cat. No.: B8375439
M. Wt: 378.01 g/mol
InChI Key: NMRPEYWXKIHODK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene is a useful research compound. Its molecular formula is C13H8Br2F2O and its molecular weight is 378.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8Br2F2O

Molecular Weight

378.01 g/mol

IUPAC Name

1-bromo-2-[(2-bromo-5-fluorophenoxy)methyl]-3-fluorobenzene

InChI

InChI=1S/C13H8Br2F2O/c14-10-2-1-3-12(17)9(10)7-18-13-6-8(16)4-5-11(13)15/h1-6H,7H2

InChI Key

NMRPEYWXKIHODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)COC2=C(C=CC(=C2)F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-fluorobenzyl bromide (1.75 kg, 6.52 mol) and 2-bromo-5-fluorophenol (730 mL, 16.56 mol, 1.01 eq) in N,N-dimethylformamide (14 L) at 0° C. add potassium carbonate (1.36 kg, 9.80 mol) in one portion and stir the resulting slurry cold for one hour and then at room temperature overnight. Transfer the reaction mixture to a 50 liter flask, add water (14 L) drop wise over 30 min and ice periodically to control the exotherm of the crystallization. Stir at room temperature for one hour, collect off-white solids by filtration, wash with water, and dry overnight at 50° C. to obtain the title compound (2.22 kg, 90%). 1H NMR (CDCl3) δ 7.51 (m, 2H), 7.30 (m, 1H), 7.14 (t, 1H), 6.89 (dd, 1H), 6.67 (m, 1H), 5.26 (d, 2H).
Name
1-bromo-3-fluorobenzyl bromide
Quantity
1.75 kg
Type
reactant
Reaction Step One
Quantity
730 mL
Type
reactant
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
solvent
Reaction Step One
Name
Quantity
14 L
Type
reactant
Reaction Step Two
Yield
90%

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